molecular formula C11H10ClN3O B15057611 4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine

4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine

Cat. No.: B15057611
M. Wt: 235.67 g/mol
InChI Key: WNGVQJGSPYGCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a methoxypyridinyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.

    Coupling Reactions: Further functionalization can be achieved through coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-chloro-2-(4-methoxypyridin-2-yl)-6-methylpyrimidine

InChI

InChI=1S/C11H10ClN3O/c1-7-5-10(12)15-11(14-7)9-6-8(16-2)3-4-13-9/h3-6H,1-2H3

InChI Key

WNGVQJGSPYGCIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=NC=CC(=C2)OC)Cl

Origin of Product

United States

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